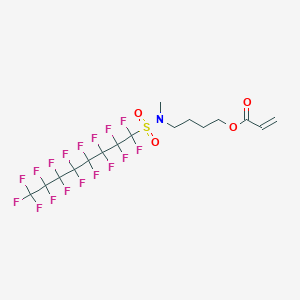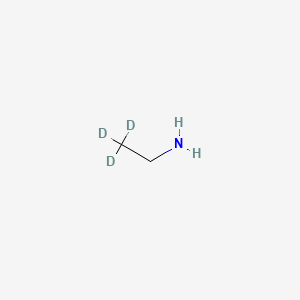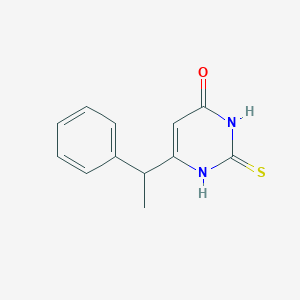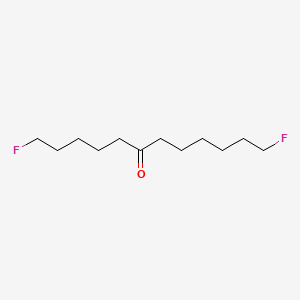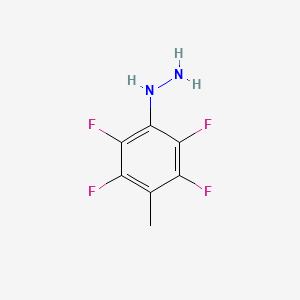
(4-Methyl-2,3,5,6-tetrafluorophenyl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methyl-2,3,5,6-tetrafluorophenyl)hydrazine is an organic compound with the molecular formula CH3C6F4NHNH2. It is characterized by the presence of a hydrazine group attached to a tetrafluorinated phenyl ring with a methyl substituent. This compound is of interest in various fields of scientific research due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-2,3,5,6-tetrafluorophenyl)hydrazine typically involves the reaction of 4-methyl-2,3,5,6-tetrafluoronitrobenzene with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
化学反应分析
Types of Reactions
(4-Methyl-2,3,5,6-tetrafluorophenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted hydrazine derivatives.
科学研究应用
(4-Methyl-2,3,5,6-tetrafluorophenyl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4-Methyl-2,3,5,6-tetrafluorophenyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biomolecules, leading to modifications in their structure and function. This can result in changes in cellular pathways and biological activities .
相似化合物的比较
Similar Compounds
- 2,3,5,6-Tetrafluorophenylhydrazine
- 4-Methylphenylhydrazine
- 2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol
Uniqueness
(4-Methyl-2,3,5,6-tetrafluorophenyl)hydrazine is unique due to the presence of both a methyl group and four fluorine atoms on the phenyl ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various chemical transformations and applications .
属性
CAS 编号 |
4232-72-8 |
|---|---|
分子式 |
C7H6F4N2 |
分子量 |
194.13 g/mol |
IUPAC 名称 |
(2,3,5,6-tetrafluoro-4-methylphenyl)hydrazine |
InChI |
InChI=1S/C7H6F4N2/c1-2-3(8)5(10)7(13-12)6(11)4(2)9/h13H,12H2,1H3 |
InChI 键 |
CVDWCBSQXLCCLU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C(=C1F)F)NN)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


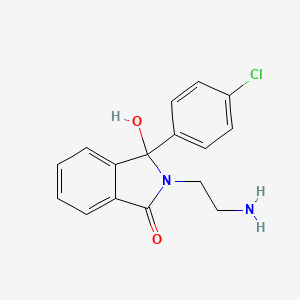
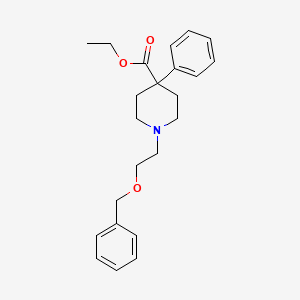
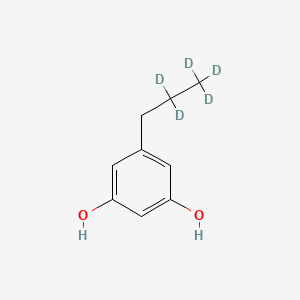
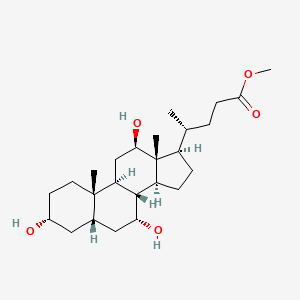
![5-[(Z)-(5-Chloro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B15289387.png)

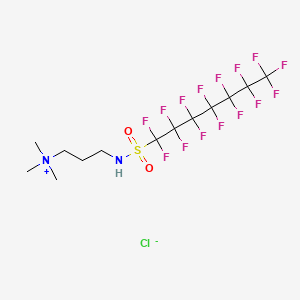
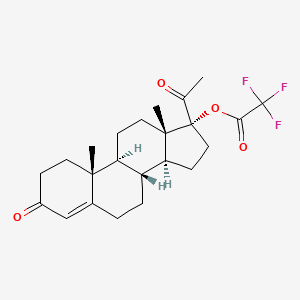
![1-[(E)-but-1-enyl]-3-fluorobenzene](/img/structure/B15289417.png)
![[(2R,3S,4R)-3,4-diacetyloxy-5-oxo-2-[(2S,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxypentyl] acetate](/img/structure/B15289421.png)
